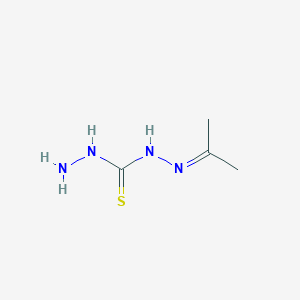
N'-(Propan-2-ylidene)hydrazinecarbothiohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(Propan-2-ylidene)hydrazinecarbothiohydrazide is an organic compound that belongs to the class of hydrazine derivatives It is characterized by the presence of a hydrazinecarbothiohydrazide moiety, which is a functional group containing both hydrazine and thiourea functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(Propan-2-ylidene)hydrazinecarbothiohydrazide typically involves the reaction of thiosemicarbazide with acetone. The reaction proceeds through the formation of a Schiff base intermediate, which is then converted to the final product. The reaction conditions generally include refluxing the reactants in a suitable solvent, such as ethanol or acetone, for several hours. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of N’-(Propan-2-ylidene)hydrazinecarbothiohydrazide can be scaled up by using larger reaction vessels and optimizing the reaction conditions to improve yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process. The use of automated systems for monitoring and controlling reaction parameters can further streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(Propan-2-ylidene)hydrazinecarbothiohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding hydrazine derivatives.
Substitution: The hydrazine and thiourea moieties can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted hydrazinecarbothiohydrazides.
Wissenschaftliche Forschungsanwendungen
N’-(Propan-2-ylidene)hydrazinecarbothiohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its unique structure allows for the design of novel drugs with specific biological activities.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of N’-(Propan-2-ylidene)hydrazinecarbothiohydrazide involves its interaction with molecular targets through its hydrazine and thiourea functionalities. These interactions can lead to the inhibition of specific enzymes or the modulation of biological pathways. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenyl-2-(propan-2-ylidene)hydrazinecarbothioamide: This compound is structurally similar and shares similar reactivity and applications.
N-(2-Methoxyphenyl)-2-(propan-2-ylidene)hydrazinecarbothioamide: Another similar compound with comparable chemical properties.
Uniqueness
N’-(Propan-2-ylidene)hydrazinecarbothiohydrazide is unique due to its specific combination of hydrazine and thiourea functionalities, which confer distinct reactivity and potential applications. Its ability to undergo a wide range of chemical reactions and form stable complexes with metal ions makes it a versatile compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
41361-07-3 |
|---|---|
Molekularformel |
C4H10N4S |
Molekulargewicht |
146.22 g/mol |
IUPAC-Name |
1-amino-3-(propan-2-ylideneamino)thiourea |
InChI |
InChI=1S/C4H10N4S/c1-3(2)7-8-4(9)6-5/h5H2,1-2H3,(H2,6,8,9) |
InChI-Schlüssel |
LUIAJPVPVCDFOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NNC(=S)NN)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(Hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrofluoride](/img/structure/B14672818.png)



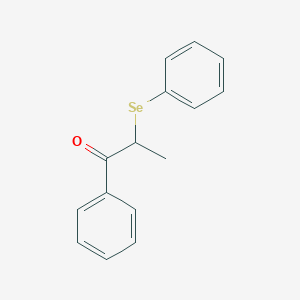

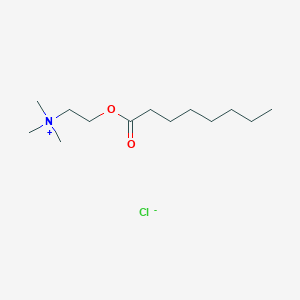

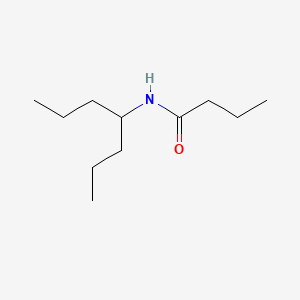
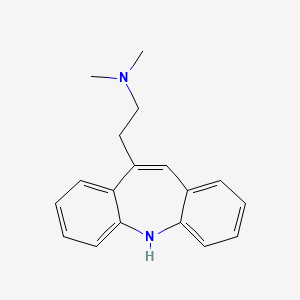

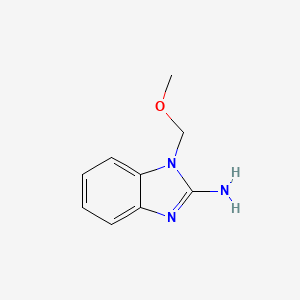
![2-Methylseleno-3-benzo[b]thiophenecarboxaldehyde](/img/structure/B14672893.png)
